molecular formula C17H17N3O B7539126 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide

Cat. No. B7539126
M. Wt: 279.34 g/mol
InChI Key: GOWUWSXCPAZRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide, also known as DIPA, is a chemical compound that has been found to have potential applications in scientific research. DIPA is a member of the indole family of compounds and is a derivative of the natural product tryptamine. In

Mechanism of Action

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide acts as a selective inhibitor of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have a number of biochemical and physiological effects. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has a number of advantages and limitations for lab experiments. One advantage is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation is the need for further studies to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.

Future Directions

There are a number of future directions for the research of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide. One direction is the further exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its effects on other cellular processes, such as cell proliferation and differentiation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.

Synthesis Methods

The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with pyridine-2-ylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then acetylated with acetic anhydride to give 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide as a white solid with a melting point of 172-174 °C.

Scientific Research Applications

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to act as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of neuronal signaling pathways. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-6-7-15-14(9-11)13(12(2)19-15)10-17(21)20-16-5-3-4-8-18-16/h3-9,19H,10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWUWSXCPAZRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.